Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine is a complex organic compound that features a unique structure combining oxazole and oxane moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the oxane moiety via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The purification of the final product typically involves techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often involving hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is frequently used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-methyl-1,2-oxazol-3-yl)methanesulfonamide
- (5-methyl-1,2-oxazol-3-yl)methanethiol
- (5-methyl-1,3-oxazol-2-yl)methanamine
Uniqueness
Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine stands out due to its unique combination of oxazole and oxane moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to engage in a broader range of chemical reactions and exhibit diverse biological activities compared to its similar counterparts.
Properties
Molecular Formula |
C12H20N2O2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-(oxan-2-yl)methanamine |
InChI |
InChI=1S/C12H20N2O2/c1-10-7-12(16-13-10)9-14(2)8-11-5-3-4-6-15-11/h7,11H,3-6,8-9H2,1-2H3 |
InChI Key |
CRHMKTBZAYWPFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CN(C)CC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.